

# Cross-study analysis of Tolebrutinib's effect on disability progression.

Author: BenchChem Technical Support Team. Date: December 2025



# Tolebrutinib's Impact on Disability Progression: A Cross-Study Analysis

A comparative guide for researchers and drug development professionals on the efficacy of **tolebrutinib** in mitigating disability progression in Multiple Sclerosis, benchmarked against key alternative therapies. This analysis is supported by data from pivotal clinical trials.

This guide provides a detailed cross-study analysis of **tolebrutinib**, an investigational Bruton's tyrosine kinase (BTK) inhibitor, and its effect on disability progression in various forms of Multiple Sclerosis (MS). The data presented is compiled from publicly available results of major clinical trials and is intended for an audience of researchers, scientists, and drug development professionals. We will objectively compare **tolebrutinib**'s performance with established and contemporary MS therapies, including ocrelizumab, siponimod, and ofatumumab, with a focus on quantitative outcomes and experimental methodologies.

# Mechanism of Action: Targeting B-Cells and Microglia

**Tolebrutinib** is an oral, brain-penetrant BTK inhibitor.[1][2] Bruton's tyrosine kinase is a crucial enzyme in the signaling pathways of B-lymphocytes and myeloid cells, such as microglia.[3] By inhibiting BTK, **tolebrutinib** modulates the activation and function of these immune cells, which are implicated in the inflammatory and neurodegenerative processes of MS. This mechanism is



thought to address the "smoldering inflammation" within the central nervous system that contributes to disability progression, independent of relapses.[4][5][6]

Below is a diagram illustrating the proposed signaling pathway of **tolebrutinib**.



Click to download full resolution via product page

Tolebrutinib's Mechanism of Action

# Efficacy in Non-Relapsing Secondary Progressive MS (nrSPMS)



The HERCULES Phase 3 trial was pivotal in demonstrating **tolebrutinib**'s effect on disability progression in a patient population with high unmet need.[1][2][7]

**Quantitative Data: HERCULES Trial** 

| Endpoint                                       | Tolebrutinib      | Placebo           | Risk Reduction /<br>Improvement             |
|------------------------------------------------|-------------------|-------------------|---------------------------------------------|
| 6-Month Confirmed Disability Progression (CDP) | 22.6% of patients | 30.7% of patients | 31% delay in time to onset (HR: 0.69)[6][8] |
| 6-Month Confirmed Disability Improvement       | 10% of patients   | 5% of patients    | Increased by nearly 2-fold (HR: 1.88)[8]    |

## **Efficacy in Relapsing MS (RMS)**

The GEMINI 1 and 2 Phase 3 trials evaluated **tolebrutinib** in patients with relapsing forms of MS. While the primary endpoint of reducing annualized relapse rates was not met compared to the active comparator, teriflunomide, a key secondary endpoint related to disability progression showed a significant effect.[3][4][9]

### Quantitative Data: GEMINI 1 & 2 Trials (Pooled Analysis)

| Endpoint             | Tolebrutinib | Teriflunomide | Risk Reduction         |
|----------------------|--------------|---------------|------------------------|
| 6-Month Confirmed    |              |               | 29% delay in time to   |
| Disability Worsening | -            | -             | onset (HR: 0.71)[3][4] |
| (CDW)                |              |               | [9]                    |

### **Comparative Analysis with Alternative Therapies**

To provide context for **tolebrutinib**'s efficacy, the following tables summarize disability progression data from the pivotal trials of siponimod, ofatumumab, and ocrelizumab.

### **Siponimod (EXPAND Trial - SPMS)**



| Endpoint                                       | Siponimod       | Placebo         | Risk Reduction |
|------------------------------------------------|-----------------|-----------------|----------------|
| 3-Month Confirmed Disability Progression (CDP) | 26% of patients | 32% of patients | 21% (HR: 0.79) |
| 6-Month Confirmed Disability Progression (CDP) | -               | -               | 26% (HR: 0.74) |

Ofatumumab (ASCLEPIOS I & II Trials - RMS)

| Endpoint                                                                     | Ofatumumab        | Teriflunomide     | Risk Reduction             |
|------------------------------------------------------------------------------|-------------------|-------------------|----------------------------|
| 3-Month Confirmed Disability Worsening (CDW)                                 | 10.9% of patients | 15.0% of patients | 34.4% (HR: 0.656)[10]      |
| 6-Month Confirmed Disability Worsening (CDW)                                 | 8.1% of patients  | 12.0% of patients | 32.5% (HR: 0.675)[10]      |
| 6-Month Progression Independent of Relapse Activity (PIRA) in RDTN* patients | -                 | -                 | 56% (HR: 0.44)[11]<br>[12] |

<sup>\*</sup>Recently Diagnosed, Treatment-Naïve

Ocrelizumab (OPERA I & II Trials - RMS)

| Endpoint                                       | Ocrelizumab | Interferon beta-1a | Risk Reduction |
|------------------------------------------------|-------------|--------------------|----------------|
| 24-Week Confirmed Disability Progression (CDP) | -           | -                  | 40%[13]        |

## **Experimental Protocols**



A generalized workflow for a typical MS clinical trial assessing disability progression is outlined below.





Click to download full resolution via product page

Generalized MS Clinical Trial Workflow

## **Key Methodologies from Cited Trials**



| Trial                                                    | HERCULES (Tolebrutinib) [1][2][6][7]                                                                                     | GEMINI 1 & 2 (Tolebrutinib) [3][5][9]                                                                             | EXPAND (Siponimod) [14][15][16] [17]                                                | ASCLEPIOS I & II (Ofatumuma b)[10][11] [12][18][19]                                             | OPERA I & II<br>(Ocrelizuma<br>b)[13][20]<br>[21][22][23]                                                  |
|----------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------|
| Patient<br>Population                                    | Non-relapsing SPMS, EDSS 3.0-6.5, no relapses in prior 24 months, evidence of disability progression in prior 12 months. | Relapsing MS, EDSS ≤5.5, ≥1 relapse in prior year or ≥2 in prior 2 years or ≥1 Gd+ lesion in prior year.          | SPMS, EDSS<br>3.0-6.5.                                                              | Relapsing<br>MS, EDSS 0-<br>5.5.                                                                | Relapsing<br>MS, EDSS 0-<br>5.5.                                                                           |
| Comparator                                               | Placebo                                                                                                                  | Teriflunomide<br>14 mg                                                                                            | Placebo                                                                             | Teriflunomide<br>14 mg                                                                          | Interferon<br>beta-1a 44 μg                                                                                |
| Primary<br>Endpoint                                      | Time to 6- month Confirmed Disability Progression (CDP)                                                                  | Annualized<br>Relapse Rate<br>(ARR)                                                                               | Time to 3-month Confirmed Disability Progression (CDP)                              | Annualized<br>Relapse Rate<br>(ARR)                                                             | Annualized<br>Relapse Rate<br>(ARR)                                                                        |
| Definition of<br>Disability<br>Progression/<br>Worsening | 6-month CDP: Increase from baseline EDSS of ≥1.0 if baseline ≤5.0, or ≥0.5 if baseline >5.0,                             | 6-month CDW: Increase from baseline EDSS of ≥1.5 if baseline is 0, ≥1.0 if baseline 0.5- 5.5, or ≥0.5 if baseline | 3-month CDP: An increase from baseline in EDSS sustained for at least 3 months.[14] | 3/6-month CDW: An increase from baseline in EDSS sustained for at least 3 or 6 months.[18] [19] | 24-week CDP: Increase from baseline EDSS of ≥1.0 if baseline ≤5.5, or ≥0.5 if baseline >5.5, sustained for |



|        | sustained for<br>6 months.[6]       | >5.5,<br>sustained for<br>6 months.[7] |                              |                                                        | 24 weeks.[20]<br>[22]                                              |
|--------|-------------------------------------|----------------------------------------|------------------------------|--------------------------------------------------------|--------------------------------------------------------------------|
| Dosage | Tolebrutinib<br>60 mg once<br>daily | Tolebrutinib<br>60 mg once<br>daily    | Siponimod 2<br>mg once daily | Ofatumumab 20 mg subcutaneou s injection every 4 weeks | Ocrelizumab<br>600 mg<br>intravenous<br>infusion every<br>24 weeks |

#### Conclusion

The cross-study analysis indicates that **tolebrutinib** demonstrates a statistically significant effect in delaying disability progression in both non-relapsing secondary progressive and relapsing forms of multiple sclerosis. In the HERCULES trial, **tolebrutinib** showed a 31% reduction in the risk of 6-month confirmed disability progression compared to placebo in a nrSPMS population, a group with limited treatment options.[6][8] While the GEMINI 1 and 2 trials did not meet their primary endpoint of reducing relapse rates versus teriflunomide in RMS, a pooled analysis of a key secondary endpoint revealed a 29% reduction in the risk of 6-month confirmed disability worsening.[3][4][9]

When compared to other disease-modifying therapies, **tolebrutinib**'s effect on disability progression appears to be a key differentiator, particularly given its oral administration. The data from the EXPAND, ASCLEPIOS, and OPERA trials provide a valuable benchmark for the efficacy of siponimod, ofatumumab, and ocrelizumab in their respective patient populations. Direct head-to-head trials would be necessary for a definitive comparison of these agents. The unique mechanism of action of **tolebrutinib**, targeting both B-cells and microglia within the CNS, may offer a novel approach to managing the progressive aspects of MS. Further long-term data will be crucial to fully understand the positioning of **tolebrutinib** in the evolving landscape of MS treatment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ajmc.com [ajmc.com]
- 3. neurology.org [neurology.org]
- 4. ml-eu.globenewswire.com [ml-eu.globenewswire.com]
- 5. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 6. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 7. Press Release: Tolebrutinib meets primary endpoint in HERCULES phase 3 study, the first and only to show reduction in disability accumulation in non-relapsing secondary progressive multiple sclerosis [sanofi.com]
- 8. neurologylive.com [neurologylive.com]
- 9. physiciansweekly.com [physiciansweekly.com]
- 10. novartis.gcs-web.com [novartis.gcs-web.com]
- 11. Efficacy and safety of ofatumumab in recently diagnosed, treatment-naive patients with multiple sclerosis: Results from ASCLEPIOS I and II PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of ofatumumab in recently diagnosed, treatment-naive patients with multiple sclerosis: Results from ASCLEPIOS I and II PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Long-term efficacy and safety of siponimod in patients with secondary progressive multiple sclerosis: Analysis of EXPAND core and extension data up to >5 years PMC [pmc.ncbi.nlm.nih.gov]
- 16. escholarship.org [escholarship.org]
- 17. Siponimod versus placebo in secondary progressive multiple sclerosis (EXPAND): a double-blind, randomised, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. io.nihr.ac.uk [io.nihr.ac.uk]
- 20. Long-Term Treatment With Ocrelizumab in Patients With Early-Stage Relapsing MS: Nine-Year Data From the OPERA Studies Open-Label Extension - PMC [pmc.ncbi.nlm.nih.gov]



- 21. Contribution of Relapse-Independent Progression vs Relapse-Associated Worsening to Overall Confirmed Disability Accumulation in Typical Relapsing Multiple Sclerosis in a Pooled Analysis of 2 Randomized Clinical Trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Five-year efficacy outcomes of ocrelizumab in relapsing multiple sclerosis: A propensity-matched comparison of the OPERA studies with other disease-modifying therapies in real-world lines of treatments PMC [pmc.ncbi.nlm.nih.gov]
- 23. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- To cite this document: BenchChem. [Cross-study analysis of Tolebrutinib's effect on disability progression.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611416#cross-study-analysis-of-tolebrutinib-s-effect-on-disability-progression]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com